3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Brand Name: Vulcanchem
CAS No.: 667913-54-4
VCID: VC21505748
InChI: InChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3
SMILES: CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C
Molecular Formula: C28H24N2O4S
Molecular Weight: 484.6g/mol

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

CAS No.: 667913-54-4

Cat. No.: VC21505748

Molecular Formula: C28H24N2O4S

Molecular Weight: 484.6g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one - 667913-54-4

Specification

CAS No. 667913-54-4
Molecular Formula C28H24N2O4S
Molecular Weight 484.6g/mol
IUPAC Name 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Standard InChI InChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3
Standard InChI Key WPVNYTHQKRNIBX-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C
Canonical SMILES CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C

Introduction

Chemical Properties and Structural Characteristics

Physicochemical Properties

3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is characterized by specific physicochemical properties that define its behavior in various chemical and biological systems. Table 1 presents the fundamental physicochemical properties of this compound based on available data.

Table 1: Physicochemical Properties of 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

PropertyValue
CAS Number667913-54-4
Molecular FormulaC28H24N2O4S
Molecular Weight484.6 g/mol
IUPAC Name3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Standard InChIInChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3
Standard InChIKeyWPVNYTHQKRNIBX-UHFFFAOYSA-N
SMILESCC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C

The molecular structure reveals a complex heterocyclic system with multiple functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the amino group at position 3 of the thieno[2,3-b]quinoline scaffold may confer hydrogen-bonding capabilities, while the carbonyl group attached to the benzodioxine moiety could participate in various intermolecular interactions. The phenyl substituent at position 4 and the dimethyl groups at position 7 may influence the compound's lipophilicity and steric properties.

Structural Features and Reactivity

The thieno[2,3-b]quinoline core of the compound consists of a thiophene ring fused to a quinoline system, creating a tricyclic scaffold that serves as the basic structural unit. This heterocyclic system is known to exhibit specific reactivity patterns that influence its chemical behavior and interactions with biological targets.

The compound's reactivity is largely determined by the electronic properties of its functional groups. The amino group at position 3 can act as a nucleophile in various chemical transformations, while the carbonyl groups may participate in condensation reactions or serve as hydrogen bond acceptors in biological systems. The benzodioxine moiety introduces additional oxygen atoms that could engage in hydrogen bonding interactions, potentially enhancing the compound's ability to interact with protein targets.

Understanding these structural features and their implications for reactivity is crucial for predicting the compound's behavior in different chemical environments and for designing synthetic routes to produce structural analogs with modified properties.

Synthetic Approaches to Thieno[2,3-b]quinoline Derivatives

General Synthetic Methods for Thieno[2,3-b]quinolines

The synthesis of thieno[2,3-b]quinoline derivatives has been the subject of extensive research due to their potential biological activities. Several synthetic approaches have been developed to access these heterocyclic compounds, with varying degrees of efficiency and applicability.

One of the classical methods for synthesizing thieno[2,3-b]quinolines involves the conversion of 3-vinylquinolin-2(1H)-one derivatives to corresponding chloroquinolines, followed by addition of bromine and subsequent treatment with thiourea. This approach was reported by Shanmugam et al., who described a convenient synthesis of thieno[2,3-b]quinoline starting from methyl 3-vinylquinolin-2(1H)-one-4-carboxylate .

A more recent approach involves an unexpected domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction, as reported by Wei et al. This method provides an efficient and mild route to both 2,3-dihydrothieno[2,3-b]quinolines and thieno[2,3-b]quinolines . Additionally, regioselective iodocyclization reactions of 3-alkynyl-2-(methylthio)quinolines have been employed for the synthesis of thieno[2,3-b]quinoline derivatives, as described by researchers in a study that included both experimental work and DFT mechanistic studies .

Structural FeaturePotential Effect on Biological Activity
Amino group at position 3May enhance hydrogen bonding interactions with biological targets
Carbonyl group connected to benzodioxineCould influence receptor binding specificity
Phenyl substituent at position 4May affect lipophilicity and cell membrane penetration
Dimethyl groups at position 7Could impact steric properties and conformational flexibility
Thieno[2,3-b]quinoline coreProvides a rigid scaffold that may determine binding orientation

Current Research Status and Future Directions

Recent Developments in Thieno[2,3-b]quinoline Research

Research on thieno[2,3-b]quinoline derivatives has advanced significantly in recent years, with numerous studies focusing on their synthesis, structural characterization, and biological evaluation. A review by Abu-Hashem et al. highlighted various methods for preparing thieno[2,3-b]quinolines and their chemical reactivity, emphasizing their potential biological activities .

Recent synthetic methodologies have expanded the accessibility of thieno[2,3-b]quinoline derivatives. For instance, the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines reported by researchers provides a regioselective route to thieno[2,3-b]quinoline derivatives, with subsequent palladium-catalyzed reactions enabling structural diversification .

The biological evaluation of thieno[2,3-b]quinoline derivatives has also yielded promising results. A study on the cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide derivatives demonstrated significant antiproliferative activity against several human cancer cell lines, with some compounds showing IC50 values in the nanomolar range .

Challenges and Opportunities

Despite the progress in thieno[2,3-b]quinoline research, several challenges remain in developing 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one as a therapeutic agent. These include optimizing synthesis methods to improve yield and purity, conducting comprehensive biological evaluations to determine its specific activities, and addressing potential issues related to pharmacokinetics and toxicity.

Opportunities for future research include:

  • Development of more efficient synthetic routes to access the compound and structurally related analogs

  • Comprehensive pharmacological profiling to identify specific biological targets and mechanisms of action

  • Structure-activity relationship studies to optimize potency and selectivity

  • Investigation of potential drug delivery systems to enhance bioavailability

  • Exploration of combination therapies to enhance efficacy and reduce resistance

Computational and Analytical Methods

Advanced computational and analytical methods can significantly contribute to understanding the properties and potential applications of 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one. Molecular docking studies can predict interactions with potential biological targets, while quantitative structure-activity relationship (QSAR) analyses can guide the design of more potent analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are valuable tools for structural characterization and confirmation. The Biological Magnetic Resonance Data Bank (BMRB) maintains data on biologically relevant small molecules, which could serve as a reference for comparing spectral data of newly synthesized compounds .

A study on enantiomers of AZ11645373 demonstrated the importance of stereochemistry in determining biological activity, with significant differences observed between the (R) and (S) forms in their interaction with P2X7 receptors . Such findings highlight the potential relevance of stereochemical considerations in the development of 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one and its analogs.

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